molecular formula C9H14O4 B1587017 Ethyl 5-methyl-2,4-dioxohexanoate CAS No. 64195-85-3

Ethyl 5-methyl-2,4-dioxohexanoate

Cat. No. B1587017
CAS RN: 64195-85-3
M. Wt: 186.2 g/mol
InChI Key: HBJPUWYQVWIKSD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2,4-dioxohexanoate is a chemical compound with the molecular formula C9H14O4 . It has an average mass of 186.205 Da and a monoisotopic mass of 186.089203 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-2,4-dioxohexanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis or 3D models were not found in the search results.


Physical And Chemical Properties Analysis

Ethyl 5-methyl-2,4-dioxohexanoate is a colorless to yellow liquid . It has a density of 1.1±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more can be found on its ChemSpider page .

Scientific Research Applications

Chemical Synthesis

Ethyl 5-methyl-2,4-dioxohexanoate is involved in various chemical synthesis processes. For instance, its reaction with hydroxylamine hydrochloride in methanol results in the formation of esters of 5-substituted 4-isoxazolecarboxylic acids. These esters can be further processed into corresponding carboxylic acids. This compound is also a precursor in the synthesis of different organic compounds, such as ethyl 4-(2,2-dimethyl-1-oxopropyl)-5-isoxazolecarboxylate, which has been created via acid hydrolysis (Schenone, Fossa, & Menozzi, 1991).

Organic Chemistry Research

Ethyl 5-methyl-2,4-dioxohexanoate has applications in organic chemistry research, particularly in the synthesis of 1,3-Dioxolane Derivatives. It is used in reactions with β-chlorolactic acid and ketones, leading to the synthesis of compounds like 2-Ethyl-2-methyl-5-methylene-1,3-dioxolan-4-one (Shevchuk, Podgornova, & Ustavshchikov, 2001).

Material Science

In the field of material science, this compound is used for the enhancement of molecular imprinted polymers as organic fillers. The reactions involving ethyl 5-methyl-2,4-dioxohexanoate are critical in creating polymers with specific structural and functional properties (Fahim & Abu-El Magd, 2021).

Pharmaceutical Chemistry

In pharmaceutical chemistry, ethyl 5-methyl-2,4-dioxohexanoate plays a role in the synthesis of various pharmacologically active compounds. For example, it is used in the synthesis of hypoglycemic agents and in producing compounds with potential antibiotic activity (Girges, Hanna, Rasała, & Berghot, 1992).

Safety And Hazards

Ethyl 5-methyl-2,4-dioxohexanoate is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

ethyl 5-methyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)8(11)5-7(10)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPUWYQVWIKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982738
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-2,4-dioxohexanoate

CAS RN

64195-85-3
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64195-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064195853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-2,4-dioxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VS Tolkunov, AS Tolkunov, OV Smirnova… - Chemistry of …, 2021 - Springer
New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. …
Number of citations: 8 link.springer.com
I Yavari, M Bayat - Monatshefte für Chemie/Chemical Monthly, 2003 - Springer
Protonation of the reactive 1:1 intermediates produced in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates with CH-acids, such as ethyl 2,4-dioxo-…
Number of citations: 19 link.springer.com
P Dhankhar, M Bedi, J Khanagwal, VB Taxak… - Spectroscopy …, 2020 - Taylor & Francis
Five luminescent europium (III) carboxylate complexes have been synthesized by using ligand 3-isopropylpyrazole-5-carboxylic acid as primary ligand and 4,4’-dimethyl-2,2’-bipyridyl, 2…
Number of citations: 15 www.tandfonline.com
K Rikimaru, T Wakabayashi, H Abe, H Imoto… - Bioorganic & medicinal …, 2012 - Elsevier
Herein, we describe the design, synthesis, and structure–activity relationships of novel benzylpyrazole acylsulfonamides as non-thiazolidinedione (TZD), non-carboxylic-acid-based …
Number of citations: 45 www.sciencedirect.com

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